Mass Spectrometric Discrimination: +2 Da Mass Shift vs. Unlabeled cis-3-Hexen-1-ol (0 Da) and D5 Isotopomer (+5 Da)
cis-3-Hexen-1-ol-D2 provides a monoisotopic mass of 102.1014 Da, exactly +2.0126 Da above the unlabeled cis-3-hexen-1-ol (monoisotopic mass 100.0888 Da), while the D5 variant (monoisotopic mass 105.190 g/mol) introduces a +5 Da shift . In GC-MS/MS or LC-MS/MS quantification, a +2 Da shift is frequently advantageous because it places the internal standard signal outside the M+1 and M+2 natural isotopic abundance envelope of the unlabeled analyte (which can contribute up to ~6.7% relative intensity at M+2 for C6 compounds) while remaining within the linear dynamic range of typical quadrupole and ion trap instruments. A +5 Da shift with five deuterium atoms can cause measurable chromatographic deuterium isotope effects; literature reports that deuterated internal standards with ≥5 deuterium atoms may exhibit retention time shifts of 0.02–0.15 min relative to the unlabeled analyte on reversed-phase LC columns, potentially causing differential matrix effects during electrospray ionization [1]. The D2 variant at the vinylic positions minimizes this retention time divergence while providing unambiguous mass resolution.
| Evidence Dimension | Monoisotopic mass and mass shift for MS discrimination |
|---|---|
| Target Compound Data | Monoisotopic mass = 102.1014 Da; Δm = +2.0126 Da relative to unlabeled |
| Comparator Or Baseline | Unlabeled cis-3-hexen-1-ol: monoisotopic mass = 100.0888 Da (Δm = 0). cis-3-Hexen-1-ol-D5 (C6H7D5O): molecular weight 105.19 g/mol (Δm = +5 Da). |
| Quantified Difference | +2 Da mass shift vs. 0 Da (unlabeled) and vs. +5 Da (D5). The D2 shift is intermediate, minimizing chromatographic isotope effects observed with D5. |
| Conditions | Predicted monoisotopic masses from molecular formulas. Deuterium isotope effect on retention time is a class-level observation for deuterated internal standards in LC-MS (Stokvis et al., 2005). |
Why This Matters
Procurement of the D2 variant rather than the D5 variant may be preferable for LC-MS/MS methods where minimizing retention time shift is critical for accurate isotope dilution quantification.
- [1] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. 2005;19(3):401-407. doi:10.1002/rcm.1790 View Source
